molecular formula C15H12O4 B600372 3,8-Dimethoxyxanthone CAS No. 15069-44-0

3,8-Dimethoxyxanthone

Cat. No.: B600372
CAS No.: 15069-44-0
M. Wt: 256.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-Dimethoxyxanthone is a naturally occurring xanthone derivative, which is a type of polyphenolic compound. Xanthones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The structure of this compound consists of a xanthone core with methoxy groups attached at the 3rd and 8th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethoxyxanthone typically involves the methylation of hydroxyl groups on the xanthone core. One common method is the reaction of 3,8-dihydroxyxanthone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethoxyxanthone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The xanthone core can be reduced to form xanthene derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of xanthene derivatives.

    Substitution: Formation of various substituted xanthones depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The biological effects of 3,8-Dimethoxyxanthone are primarily due to its ability to interact with various molecular targets and pathways. It can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The exact mechanism of action may vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Dihydroxy-3,4-dimethoxyxanthone
  • 1,3,7-Trihydroxy-2,8-dimethoxyxanthone
  • 3,4,7,8-Tetramethoxyxanthone

Uniqueness

3,8-Dimethoxyxanthone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other xanthone derivatives, it may exhibit different pharmacokinetic properties and therapeutic potential.

Properties

CAS No.

15069-44-0

Molecular Formula

C15H12O4

Molecular Weight

256.25

Synonyms

1,6-Dimethoxy-9H-xanthen-9-one;  1,6-Dimethoxyxanthone

Origin of Product

United States

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